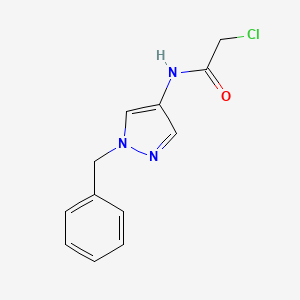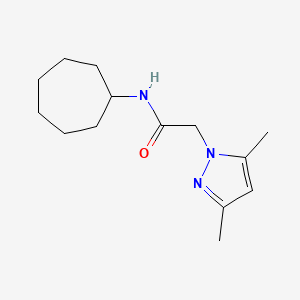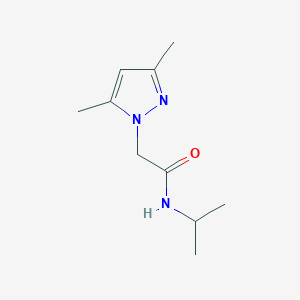
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide, also known as BPCA, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPCA belongs to a class of compounds known as pyrazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Applications De Recherche Scientifique
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its use as an anticancer agent. Studies have shown that N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to possess antifungal activity. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has been shown to inhibit the growth of several species of fungi, including Candida albicans and Aspergillus fumigatus. N-(1-benzylpyrazol-4-yl)-2-chloroacetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide for lab experiments is its low toxicity profile. This makes it a safe and effective compound for use in in vitro and in vivo studies. However, one of the limitations of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-benzylpyrazol-4-yl)-2-chloroacetamide. One area of research is the development of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide as a potential treatment for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzylpyrazol-4-yl)-2-chloroacetamide and its potential side effects.
Méthodes De Synthèse
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide can be synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by reaction with ethylamine. The resulting compound is then treated with benzylamine and acetic anhydride to yield N-(1-benzylpyrazol-4-yl)-2-chloroacetamide.
Propriétés
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-12(17)15-11-7-14-16(9-11)8-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBCGKWKKPSNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpyrazol-4-yl)-2-chloroacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-2-methoxybenzamide](/img/structure/B7459138.png)

![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide](/img/structure/B7459156.png)





![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)



![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)